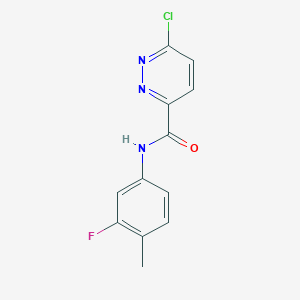![molecular formula C15H11ClFNO3 B7575405 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. This compound has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF), a genetic disease that affects the respiratory and digestive systems.
作用機序
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid inhibits the activity of the CFTR channel by binding to a specific site on the channel protein. This binding site is located on the intracellular side of the channel and is distinct from the site where ATP binds to activate the channel. 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid binding results in a conformational change in the channel protein, which prevents chloride ions from passing through the channel.
Biochemical and physiological effects:
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has been shown to improve lung function and reduce mucus accumulation in CF patients. In preclinical studies, 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has also been shown to reduce inflammation and bacterial infection in the lungs of CF mice. 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has also been shown to have potential therapeutic applications in other diseases, such as polycystic kidney disease and secretory diarrhea.
実験室実験の利点と制限
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid is a well-characterized inhibitor of the CFTR channel and has been extensively studied in preclinical and clinical studies. However, there are some limitations to its use in lab experiments. 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid is a small molecule inhibitor, which means that it may have off-target effects on other ion channels or transporters. In addition, 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid may have limited efficacy in patients with certain CFTR mutations, as some mutations may confer resistance to 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid inhibition.
将来の方向性
There are several future directions for the study of 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid. One direction is to develop more potent and selective inhibitors of the CFTR channel that can overcome resistance conferred by certain CFTR mutations. Another direction is to explore the potential therapeutic applications of 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid in other diseases, such as polycystic kidney disease and secretory diarrhea. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid and its potential side effects in patients.
合成法
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid can be synthesized using a four-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 2,4-dichlorobenzoic acid with 2,4-dichloro-5-fluorobenzene in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to obtain 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. The second step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The third step involves the reaction of the amine with 5-chloro-2-fluorobenzoyl chloride in the presence of triethylamine to obtain the desired intermediate. The final step involves the reaction of the intermediate with sodium hydroxide to obtain 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid.
科学的研究の応用
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. CF is caused by mutations in the CFTR gene, which encodes for the CFTR channel. The CFTR channel is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene result in a defective CFTR channel, which leads to the accumulation of thick, sticky mucus in the lungs and digestive system. 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has been shown to inhibit the activity of the defective CFTR channel, which can improve lung function and reduce mucus accumulation in CF patients.
特性
IUPAC Name |
3-[[(5-chloro-2-fluorobenzoyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-11-4-5-13(17)12(7-11)14(19)18-8-9-2-1-3-10(6-9)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVGTYSQRWHLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=C(C=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![1-[Bis(prop-2-enyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575341.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)

![2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7575367.png)
![3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide](/img/structure/B7575369.png)
![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![3-[[(1-Ethyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575390.png)
![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)